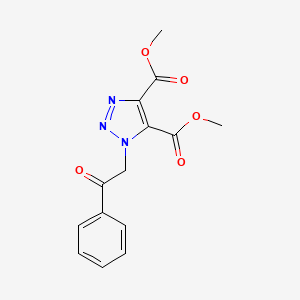
dimethyl 1-(2-oxo-2-phenylethyl)-1H-1,2,3-triazole-4,5-dicarboxylate
Vue d'ensemble
Description
The compound “2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide” is a related compound with the molecular formula C14H14BrNO . Another related compound is “2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium chloride” with the molecular formula C14H14ClNO .
Molecular Structure Analysis
The molecular structure of “2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide” can be found on ChemSpider . The structure of “2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium chloride” is also available .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide” and “2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium chloride” can be found on ChemSpider and Sigma-Aldrich respectively.
Applications De Recherche Scientifique
Enzyme Inhibition Studies
One significant application of dimethyl 1-(2-oxo-2-phenylethyl)-1H-1,2,3-triazole-4,5-dicarboxylate derivatives is in enzyme inhibition studies. A study by Yagiz et al. (2021) focused on synthesizing various derivatives under green chemistry conditions, without using solvents and catalysts. These compounds exhibited significant inhibition activities against xanthine oxidase, an enzyme involved in the metabolic pathway of purine bases.
Antiviral Research
Another research direction is exploring antiviral activities. Modzelewska-Banachiewicz and Kamińska (2001) examined the conditions leading to the formation of specific triazole derivatives and evaluated their biological activity. Certain compounds displayed moderate virucidal activity and partially inhibited the absorption of viruses to susceptible cells.
Antimicrobial Activities
Dimethyl 1-(2-oxo-2-phenylethyl)-1H-1,2,3-triazole-4,5-dicarboxylate and its derivatives have also been studied for their antimicrobial properties. A novel triazole compound synthesized by Ahmed et al. (2014) demonstrated good antibacterial and antifungal activities. The study involved a one-pot three-component reaction and X-ray analysis to determine the molecular structure.
Material Sciences Applications
Furthermore, these compounds find applications in material sciences. Earla and Braslau (2014) utilized copper-free azide-alkyne click chemistry to covalently modify polyvinyl chloride (PVC) with triazole analogues of phthalate plasticizers. This approach mitigates the risk of leaching from the polymer matrix, addressing environmental and health concerns associated with traditional plasticizers.
Cancer Research
In the field of cancer research, some derivatives of dimethyl 1-(2-oxo-2-phenylethyl)-1H-1,2,3-triazole-4,5-dicarboxylate have been synthesized and evaluated for their potential to inhibit cell growth and induce cellular differentiation in human myeloid leukemia cells in culture. Sanghvi et al. (1990) synthesized a series of triazole and other derivatives and found them to be inducers of cellular differentiation, comparable to ribavirin in this regard.
Safety And Hazards
Propriétés
IUPAC Name |
dimethyl 1-phenacyltriazole-4,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5/c1-21-13(19)11-12(14(20)22-2)17(16-15-11)8-10(18)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIKHYQVKAZWBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=N1)CC(=O)C2=CC=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101148638 | |
| Record name | 4,5-Dimethyl 1-(2-oxo-2-phenylethyl)-1H-1,2,3-triazole-4,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101148638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
dimethyl 1-(2-oxo-2-phenylethyl)-1H-1,2,3-triazole-4,5-dicarboxylate | |
CAS RN |
869895-64-7 | |
| Record name | 4,5-Dimethyl 1-(2-oxo-2-phenylethyl)-1H-1,2,3-triazole-4,5-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869895-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Dimethyl 1-(2-oxo-2-phenylethyl)-1H-1,2,3-triazole-4,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101148638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![N'-hydroxy-3-[(piperidin-1-yl)methyl]benzene-1-carboximidamide](/img/structure/B1425555.png)

